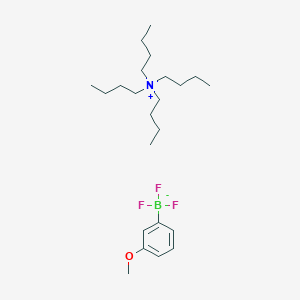

Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide is a class of organic salts . It has a CAS Number of 2514705-70-3 and a molecular weight of 417.41 . The IUPAC name for this compound is tetrabutylammonium trifluoro (3-methoxyphenyl)borate .

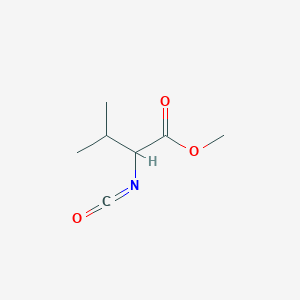

Molecular Structure Analysis

The molecular formula of Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide is C23H43BF3NO . The InChI code for this compound is 1S/C16H36N.C7H7BF3O/c1-5-9-13-17 (14-10-6-2,15-11-7-3)16-12-8-4;1-12-7-4-2-3-6 (5-7)8 (9,10)11/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 .Applications De Recherche Scientifique

Ionic Liquid Applications

Ionic liquids are fascinating solvents with unique properties. Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide is an example of an ionic liquid. Its applications include:

Catalysis: Ionic liquids serve as green solvents for catalytic reactions due to their low volatility, high thermal stability, and tunable properties. Researchers have explored their use in various catalytic processes, such as Suzuki coupling reactions and Heck reactions .

Electrochemistry: These ionic liquids find applications in electrochemical processes, including electrodeposition, electroplating, and energy storage devices. Their high ionic conductivity and wide electrochemical window make them suitable for battery electrolytes and supercapacitors .

Organic Synthesis

Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide plays a role in organic synthesis:

- Halide Exchange Reactions : The borate anion can undergo halide exchange reactions, enabling the transformation of organic halides. Researchers have used this property to synthesize various organic compounds .

Coordination Chemistry

The trifluoro(3-methoxyphenyl)borate anion participates in coordination chemistry:

- Metal Complexes : Researchers have prepared metal complexes by coordinating transition metals with the borate anion. These complexes exhibit interesting properties and may find applications in catalysis or materials science .

Supramolecular Chemistry

Supramolecular chemistry involves non-covalent interactions. Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide contributes to this field:

- Host-Guest Systems : The borate anion can act as a host in supramolecular assemblies. Researchers have explored its use in host-guest chemistry, including molecular recognition and encapsulation .

Analytical Chemistry

This compound has relevance in analytical methods:

- Ion Pairing Reagents : Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide serves as an ion pairing reagent in chromatography and mass spectrometry. It enhances the separation and detection of analytes .

Biological Applications

While less common, some studies have investigated the biological effects of ionic liquids. However, more research is needed in this area.

Safety and Hazards

Propriétés

IUPAC Name |

tetrabutylazanium;trifluoro-(3-methoxyphenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C7H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-12-7-4-2-3-6(5-7)8(9,10)11/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEDPBXLNBHLCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)OC)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43BF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2791567.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2791570.png)

![12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene](/img/structure/B2791575.png)

![3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2791576.png)

![2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2791577.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2791580.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791581.png)

![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2791585.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791590.png)